molecular formula C20H20ClN3O2 B7550619 MAT-POS-450cb4f9-1

MAT-POS-450cb4f9-1

Cat. No.: B7550619
M. Wt: 369.8 g/mol
InChI Key: QXMZFFYSZUSZDT-UHFFFAOYSA-N
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Description

The compound “MAT-POS-450cb4f9-1” is a non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro). This compound was discovered as part of the COVID Moonshot initiative, which aimed to identify potent antiviral compounds through a collaborative, open-science approach .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MAT-POS-450cb4f9-1” involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain .

Industrial Production Methods

Industrial production methods for “this compound” would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis platforms and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

“MAT-POS-450cb4f9-1” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “this compound”. These derivatives can have different biological activities and properties .

Mechanism of Action

The mechanism of action of “MAT-POS-450cb4f9-1” involves the inhibition of the SARS-CoV-2 main protease (Mpro). This protease is essential for the viral replication process, and its inhibition prevents the virus from processing its polyproteins, thereby halting viral replication. The compound binds to the active site of the protease, blocking its enzymatic activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)20(26)17-13-19(25)22-18-7-2-1-6-16(17)18/h1-7,12,17H,8-11,13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMZFFYSZUSZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3CC(=O)NC4=CC=CC=C34
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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